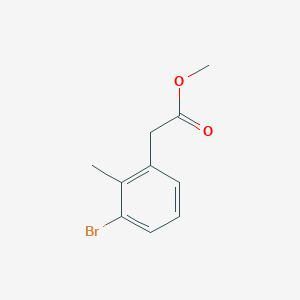
Methyl 2-(3-bromo-2-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromo-2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromo-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 2-methylphenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 2-(3-bromo-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(3-bromo-2-methylphenyl)ethanol.
Oxidation: Formation of 3-bromo-2-methylbenzoic acid.
科学研究应用
Methyl 2-(3-bromo-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
作用机制
The mechanism of action of methyl 2-(3-bromo-2-methylphenyl)acetate depends on the specific reaction or application. In general, the bromine atom and ester group are key functional groups that participate in various chemical transformations. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction to form other functional groups.
相似化合物的比较
Methyl 2-(3-bromo-2-methylphenyl)acetate can be compared with other similar compounds such as:
Methyl 2-(3-bromophenyl)acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
Methyl 2-(4-bromo-3-methylphenyl)acetate:
Methyl 2-(2-bromo-3-methylphenyl)acetate: The bromine and methyl groups are in different positions, which can influence the compound’s properties and reactivity.
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
methyl 2-(3-bromo-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H11BrO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
InChI 键 |
HAOZSPIHMGIILR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


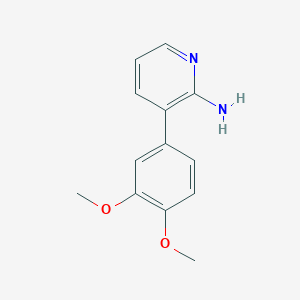
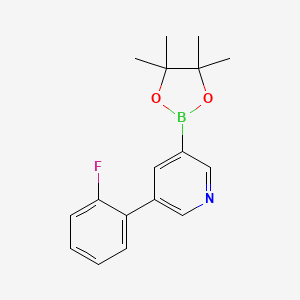
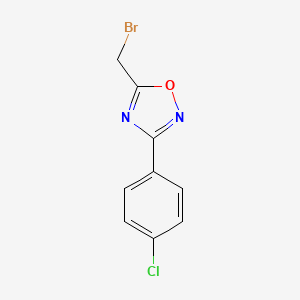

![3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11722710.png)
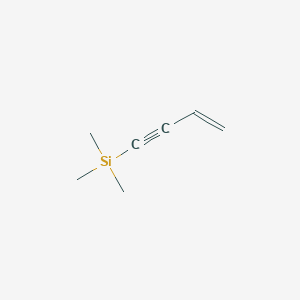

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)

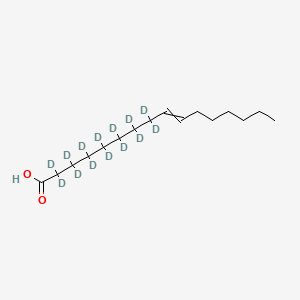
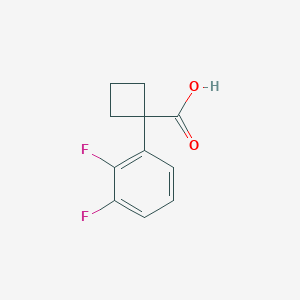
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)

![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)
